molecular formula C14H21N3O2 B8163020 2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene

2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene

Cat. No.: B8163020
M. Wt: 263.34 g/mol
InChI Key: QYSQSQJBLLKUSB-UHFFFAOYSA-N
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Description

2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene is an organic compound that features a benzene ring substituted with a complex azido-ether chain

Preparation Methods

The synthesis of 2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene typically involves multi-step organic reactions. One common method includes the reaction of benzyl alcohol with 2-(2-bromoethoxy)ethanol to form 2-((2-(benzyloxy)ethoxy)methyl)benzene. This intermediate is then reacted with 5-azidopentyl bromide under nucleophilic substitution conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Click Chemistry: The azido group is highly reactive in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common reagents and conditions for these reactions include copper(I) catalysts for click chemistry and hydrogen gas with palladium catalysts for reduction reactions. Major products formed from these reactions include triazoles and amines.

Scientific Research Applications

2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.

    Biology: The compound can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive azido group.

Mechanism of Action

The mechanism of action of 2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link different molecules together. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar compounds to 2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene include:

    2-((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene: This compound has a bromine atom instead of an azido group, making it less reactive in click chemistry but useful in nucleophilic substitution reactions.

    2-((2-((5-Aminopentyl)oxy)ethoxy)methyl)benzene: This compound has an amine group instead of an azido group, making it useful in amide bond formation and other reactions involving amines.

The uniqueness of this compound lies in its azido group, which provides high reactivity and versatility in various chemical reactions, particularly in click chemistry.

Properties

IUPAC Name

2-(5-azidopentoxy)ethoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c15-17-16-9-5-2-6-10-18-11-12-19-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSQSQJBLLKUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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